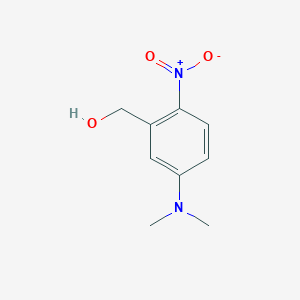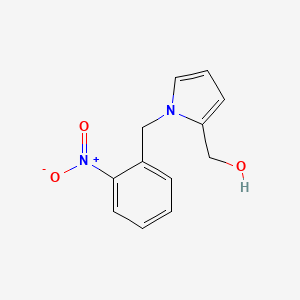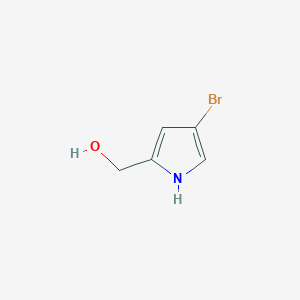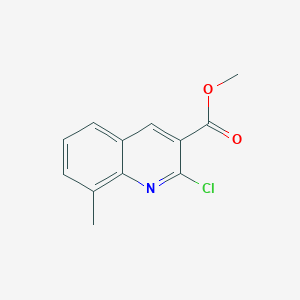
Methyl 2-chloro-8-methylquinoline-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-chloro-8-methylquinoline-3-carboxylate” is a chemical compound with the molecular formula C11H8ClNO. It is also known by other names such as 2-chloro-8-methyl-3-quinoline carboxaldehyde, 2-chloro-8-methylquinoline-3-carboxaldehyde, and 2-chloro-8-methyl-3-quinolinecarbaldehyde . It is a crystalline powder with a molecular weight of 205.64 g/mol .
Synthesis Analysis
A new series of structurally diverse 2-chloro-8-methyl quinoline imides were synthesized by conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide followed by coupling of different benzoyl chlorides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring system with a chlorine atom at the 2nd position and a methyl group at the 8th position . The InChI key for this compound is YPBRSXNRWFUUOE-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, condensation of 2-chloro-8-methylquinoline-3-carboxaldehyde with substituted anilines in acetone afforded the respective 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine .Physical and Chemical Properties Analysis
“this compound” is a crystalline powder . It has a molecular weight of 205.64 g/mol . The compound has a melting point of 139°C .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
- Methyl 2-chloro-8-methylquinoline-3-carboxylate (a quinolinecarboxylic herbicide) has been studied for its photodegradation in aqueous solutions, revealing insights into environmental degradation processes. In the presence of UV irradiation, this compound undergoes rapid degradation, leading to decarboxylation reactions. Such studies are crucial in understanding the environmental fate of these compounds (Pinna & Pusino, 2012).
Chemical Synthesis and Applications
- Quinoline derivatives like this compound have been explored for their potential in creating various biochemical compounds. For example, synthesis and structural elucidation of chloroquinoline derivatives have shown promise in antioxidant activities, suggesting potential biomedical applications (Murugavel et al., 2017).
Biochemical Analysis
- The compound's derivatives have been analyzed for their structural properties and interaction with other chemical entities. This includes exploring hydrogen bonding interactions and molecular docking studies, which are fundamental in drug discovery and material science (Kose, Atac, & Bardak, 2018).
Antimicrobial and Antifungal Properties
- Some derivatives of this compound have been evaluated for their antimicrobial and antifungal activities, suggesting their potential use in developing new pharmaceuticals or preservatives (Kim, Lee, Yang, & Lee, 2014).
Environmental Impact Assessment
- Understanding the environmental impact and degradation pathways of such chemicals is essential. Studies focusing on how these compounds interact with environmental factors can provide crucial information for assessing ecological risks (Gracheva & Tochilkin, 1980).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
methyl 2-chloro-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-6-9(12(15)16-2)11(13)14-10(7)8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORDVUFIGBKQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


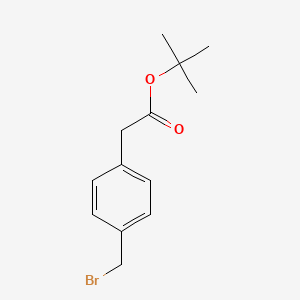
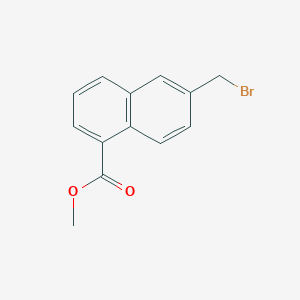
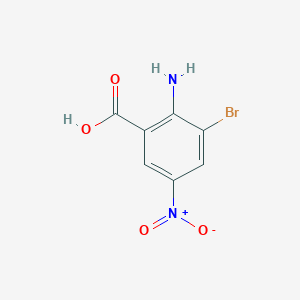
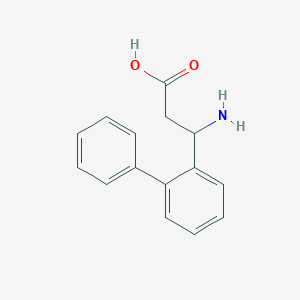



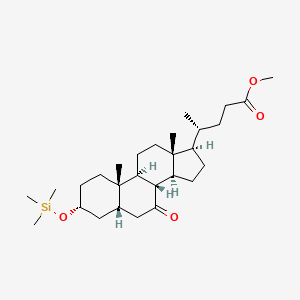
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B3283817.png)
